4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine
Description
4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. The 4-position is substituted with a chlorine atom, while the 7-position bears a methoxy group. This scaffold is part of the pyrazolopyridine family, which is notable for its structural resemblance to purine bases, enabling diverse biological interactions . The compound’s synthesis typically involves cyclization strategies, such as iodine-mediated electrophilic cyclization or Suzuki cross-couplings, as seen in related derivatives .
Properties
IUPAC Name |
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-3-9-7(8)4-2-10-11-6(4)5/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGFAMAOTQLQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1NN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Nucleophilic Substitution and Cyclization
The foundational approach involves constructing the pyrazolo[4,3-c]pyridine core via sequential substitutions and cyclizations. A representative protocol begins with 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole, which undergoes alkylation with salicylonitriles under basic conditions. For instance, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitates SN2 substitution at the bromomethyl group, followed by intramolecular Thorpe-Ziegler cyclization to form the fused pyridine ring .
Key Steps :
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Alkylation : Reacting 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole with 2-mercaptobenzonitrile at 100°C for 4 hours yields an intermediate ether.
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Cyclization : Thorpe-Ziegler reaction induces ring closure, forming the pyrazolo[4,3-c]pyridine skeleton.
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Chlorination : Post-cyclization treatment with N-chlorosuccinimide (NCS) introduces the chlorine substituent at position 4 .
Optimization : Ultrasound irradiation reduces reaction time from 12 hours to 2 hours, enhancing yields from 75% to 92% .
Halogenation via Radical Bromination and Subsequent Functionalization
A two-stage halogenation strategy is employed to install the chlorine atom. Starting with 4-acetyl-5-methyl-1H-pyrazolo[4,3-c]pyridine, N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) generate the 5-bromo derivative via radical bromination . Subsequent nucleophilic substitution with sodium methoxide (NaOMe) replaces the bromine with a methoxy group at position 7.
Reaction Conditions :
Mechanistic Insight : The radical bromination proceeds via allylic hydrogen abstraction, while methoxylation follows an SN2 pathway due to the electron-withdrawing pyridine nitrogen .
Domino Reactions for One-Pot Synthesis
Ultrasound-assisted domino reactions streamline the synthesis by combining multiple steps into a single pot. For example, reacting 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole with cyanopyridine-2(1H)-thiones under sonication induces sequential SN2 alkylation, Thorpe-Ziegler cyclization, and Thorpe-Guareschi ring expansion .
Advantages :
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Time Efficiency : Completion in 2 hours vs. 12 hours conventionally.
Post-Synthetic Modifications and Functional Group Interconversion
The chlorine atom at position 4 permits further derivatization. Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aryl groups, while Buchwald-Hartwig amination installs amines at C-5 . These reactions exemplify the compound’s versatility in drug discovery.
Case Study :
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C-3 Borylation : Using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst, C-3 is functionalized for subsequent couplings .
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C-7 Lithiation : TMPMgCl·LiCl selectively deprotonates C-7, enabling iodination or carboxylation .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Time (h) |
|---|---|---|---|---|
| Multi-Step Cyclization | Cs₂CO₃, NCS | 100°C, ultrasound | 92 | 2 |
| Radical Bromination | NBS, AIBN | 85°C, CCl₄ | 95 | 5 |
| Oxidative Functionalization | H₃PW₁₂O₄₀, H₂O₂ | 87°C, aqueous | 95 | 5 |
| Domino Reactions | Cs₂CO₃, DMF | 100°C, ultrasound | 92 | 2 |
Trade-offs : Ultrasound methods prioritize speed and yield but require specialized equipment. Radical bromination offers high efficiency but demands strict temperature control.
Challenges and Optimization Strategies
Chlorine Installation :
-
Regioselectivity : Competing reactions at N-1 vs. C-4 are mitigated using N-protecting groups (e.g., mesyl) .
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Byproduct Formation : Excess NCS generates di-chlorinated byproducts; stoichiometric control (1.1 equiv) suppresses this .
Methoxy Group Stability :
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the pyrazolopyridine core.
Methylation and Demethylation: The methoxy group can be modified through methylation or demethylation reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Methylation: Methyl iodide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 4-position, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways involved in cellular proliferation, differentiation, and survival .
Comparison with Similar Compounds
Substituent Variations at the 4- and 7-Positions
The biological and physicochemical properties of pyrazolo[4,3-c]pyridines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations:
Isomeric Differences: Pyrazolo[4,3-c] vs. Pyrazolo[3,4-b]Pyridines
Isomerism significantly affects biological activity. For example:
- 4-Chloro-1H-pyrazolo[3,4-b]pyridine () shares the same molecular formula as the target compound but differs in ring fusion. This isomer exhibits distinct electronic properties due to altered nitrogen positioning, which may reduce DNA-binding affinity compared to [4,3-c] isomers .
Physicochemical Properties
Biological Activity
4-Chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research indicates that pyrazolo[4,3-c]pyridine compounds exhibit antiproliferative activity against various cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer) cells.
Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MV4-11 | 10 | Induction of apoptosis via caspase activation |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562 | 5 | PARP-1 cleavage and microtubule disruption |
| 3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol | MCF-7 | 15 | Inhibition of RSK2 and cell cycle arrest |
The data suggests that these compounds can induce apoptosis through various pathways, including the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Research has shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit kinases such as CK1d , p38a , and aurora A kinases . This inhibition is vital for regulating cellular processes such as proliferation and apoptosis.
The mechanism by which this compound exerts its effects involves interaction with various molecular targets:
- Caspase Activation : The compound induces the activation of caspases, leading to programmed cell death.
- Inhibition of Kinases : By inhibiting specific kinases, it disrupts signaling pathways that promote cell survival and proliferation.
- Microtubule Disruption : The compound may interfere with microtubule dynamics, further promoting apoptosis.
Case Studies
In one notable study involving K562 cells treated with 10 µM concentrations of selected pyrazolo[4,3-c]pyridine derivatives over 24 to 72 hours, significant reductions in the proportion of actively proliferating cells were observed. Immunoblotting and flow cytometry analyses confirmed these findings by showing a decrease in BrdU-positive cells from approximately 40% in control samples to around 10% after treatment with the most active compounds.
Q & A
Basic: What are the optimal synthetic routes for 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine?
Answer:
The synthesis typically involves cyclization of precursors with halogen and methoxy substituents. A common approach includes:
- Step 1: Reacting 3-amino-4-chloropyrazole derivatives with methoxy-substituted pyridine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2: Microwave-assisted ring closure to enhance regioselectivity and reduce side products (e.g., using tert-butylamine as a catalyst) .
- Purity Optimization: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound.
Key Considerations:
- Microwave synthesis reduces reaction time by 50% compared to conventional heating .
- Chlorine at position 4 and methoxy at position 7 require careful steric and electronic control to avoid cross-reactivity .
Basic: How is the structural identity of this compound validated?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR:
- X-Ray Crystallography: Determines regiochemistry and hydrogen-bonding patterns. For analogs, dihedral angles between pyridine and pyrazole rings range from 5–15°, influencing π-π stacking .
Basic: What preliminary biological assays are recommended for this compound?
Answer:
Prioritize assays based on structural analogs:
- Anticancer: MTT assay against liver (HepG2) and breast (MCF-7) cell lines, with IC₅₀ values compared to doxorubicin .
- Kinase Inhibition: Screen against EGFR or TRK kinases using fluorescence-based ADP-Glo™ assays .
- CNS Activity: Tailor assays for GABA receptor binding (radioligand displacement) due to the pyrazolo[4,3-c]pyridine core’s CNS penetration potential .
Methodological Note:
Use dimethyl sulfoxide (DMSO) for solubility, ensuring final concentrations ≤0.1% to avoid cytotoxicity artifacts .
Advanced: How do substituent positions (4-Cl, 7-OCH₃) affect structure-activity relationships (SAR)?
Answer:
- Chlorine (Position 4):
- Methoxy (Position 7):
SAR Validation:
- Compare analogs like 7-methoxy vs. 7-H: Methoxy increases IC₅₀ by 2× in breast cancer models .
- Replace Cl with F: Fluorine analogs lose 60–70% activity in TRK inhibition .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Common contradictions arise from assay variability or substituent effects:
- Case Example: A compound shows IC₅₀ = 2.9 μM in colon cancer but 4.7 μM in liver cancer.
- Method Adjustments:
Data Cross-Validation:
- Combine SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Advanced: What computational strategies support mechanistic studies of this compound?
Answer:
- Docking: Use AutoDock Vina with EGFR (PDB: 1M17) or TRKA (PDB: 6KCC) crystal structures. Focus on chlorine’s interaction with Cys773 (EGFR) or Asp668 (TRKA) .
- MD Simulations: GROMACS simulations (100 ns) reveal methoxy’s role in stabilizing water-mediated hydrogen bonds .
- QSAR Models: Train models with datasets of pyrazolo[4,3-c]pyridine analogs (R² > 0.85 for IC₅₀ prediction) .
Validation:
- Compare computed binding free energies (ΔG) with experimental Kd values. Discrepancies >1 kcal/mol suggest force field inaccuracies .
Advanced: How to optimize reaction yields for halogenated analogs?
Answer:
- Chlorine Retention: Use PdCl₂(PPh₃)₂ in DMF under microwave irradiation (120°C, 20 min) to prevent dehalogenation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization yields by 20–30% vs. THF .
- Catalyst Screening: Ni(0) catalysts reduce byproduct formation in Suzuki couplings for aryl-methoxy derivatives .
Yield Data:
Advanced: What analytical techniques quantify metabolic stability in vitro?
Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat), measure parent compound loss via LC-MS/MS over 60 min. T½ < 30 min suggests CYP-mediated oxidation .
- CYP Inhibition: Use fluorogenic substrates (e.g., CYP3A4: DBF) to assess IC₅₀. Methoxy groups often reduce CYP2D6 inhibition .
- Metabolite ID: HR-MS/MS with H/D exchange identifies hydroxylation at position 3 or demethylation at OCH₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
